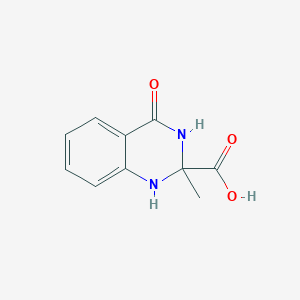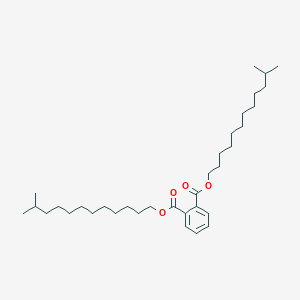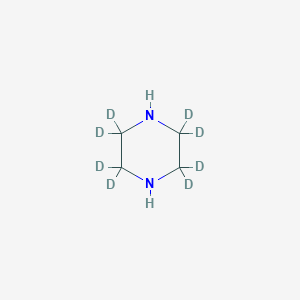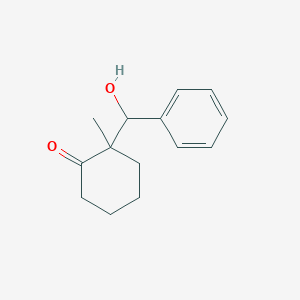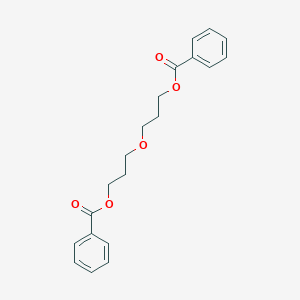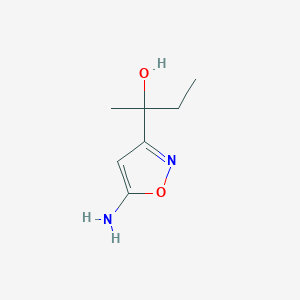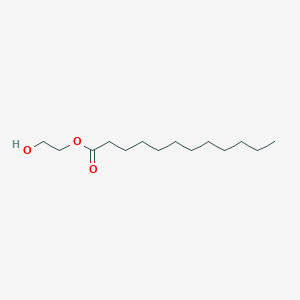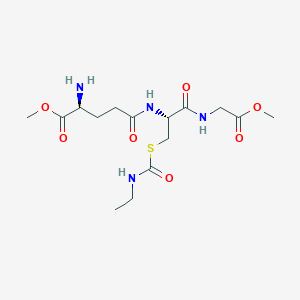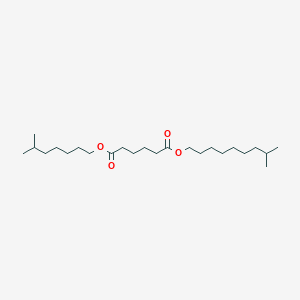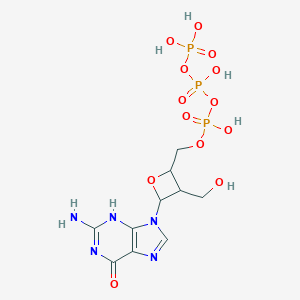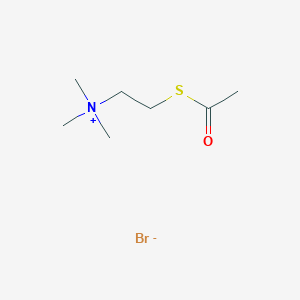
乙酰硫代胆碱溴化物
描述
Acetylthiocholine bromide is a chemical compound widely used in biochemical research, particularly as a substrate for the enzyme acetylcholinesterase. It is a derivative of acetylcholine, a neurotransmitter, and is often employed in assays to measure acetylcholinesterase activity. The compound is known for its role in studying enzyme kinetics and inhibitor screening.
科学研究应用
Acetylthiocholine bromide is extensively used in scientific research due to its role as a substrate for acetylcholinesterase. Some of its applications include:
Enzyme Kinetics: Used to study the catalytic activity of acetylcholinesterase and other cholinesterases.
Inhibitor Screening: Employed in assays to screen for potential inhibitors of acetylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Neurobiology: Helps in understanding the mechanisms of neurotransmission and the role of acetylcholine in the nervous system.
Pharmacology: Used in the development and testing of drugs that target cholinergic systems.
作用机制
Target of Action
Acetylthiocholine bromide, also known as s-Acetylthiocholine bromide, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, one of the fastest known enzymatic rates . This enzyme plays a crucial role in cholinergic synapses, where it ensures the rapid hydrolysis of acetylcholine following its release .
Mode of Action
Acetylthiocholine bromide interacts with AChE at two sites: an acylation site (A-site) at the base of the active-site gorge and a peripheral site (P-site) at its mouth . The P-site mediates substrate trapping, and ligand binding to the P-site can result in steric blockade of the A-site as well as allosteric activation of substrate hydrolysis .
Biochemical Pathways
The biochemical pathway involved in the action of Acetylthiocholine bromide is the hydrolysis of acetylcholine. This process is mediated by AChE, which catalyzes the transient acylation and deacylation of a serine residue (S203) during each substrate turnover . The P-site and A-site interact to promote this catalysis .
Pharmacokinetics
It’s known that the compound interacts with ache to influence the hydrolysis of acetylcholine .
Result of Action
The primary result of Acetylthiocholine bromide’s action is the promotion of acetylcholine hydrolysis. This action is crucial for the proper functioning of cholinergic synapses, where acetylcholine must be rapidly hydrolyzed following its release .
生化分析
Biochemical Properties
Acetylthiocholine bromide interacts with various enzymes and proteins. It is a substrate for the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft . This interaction is crucial for the regulation of acetylcholine levels in the nervous system .
Cellular Effects
The effects of Acetylthiocholine bromide on cells are primarily related to its role in cholinergic signaling. By serving as a substrate for AChE, it influences the concentration of acetylcholine, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Acetylthiocholine bromide exerts its effects at the molecular level through its interactions with AChE. The enzyme hydrolyzes Acetylthiocholine bromide, resulting in the production of thiocholine and acetate . This process is crucial for the termination of the action of acetylcholine at cholinergic synapses .
Metabolic Pathways
Acetylthiocholine bromide is involved in the cholinergic signaling pathway. It is metabolized by AChE, an enzyme that plays a key role in the metabolism of acetylcholine
准备方法
Synthetic Routes and Reaction Conditions: Acetylthiocholine bromide can be synthesized by reacting acetyl chloride with thiocholine in the presence of a base. The reaction typically involves the following steps:
- Thiocholine is prepared by reacting 2-mercaptoethanol with trimethylamine.
- Acetyl chloride is then added to the thiocholine solution under controlled conditions to form acetylthiocholine.
- The product is purified and converted to its bromide salt form by reacting with hydrobromic acid.
Industrial Production Methods: In industrial settings, the production of acetylthiocholine bromide involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: Acetylthiocholine bromide primarily undergoes hydrolysis reactions catalyzed by acetylcholinesterase. The hydrolysis results in the formation of thiocholine and acetate.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acetylcholinesterase, typically in a buffered aqueous solution at physiological pH.
Oxidation: Thiocholine, a product of hydrolysis, can undergo oxidation to form disulfides.
Major Products Formed:
Thiocholine: Formed from the hydrolysis of acetylthiocholine.
Acetate: Another product of the hydrolysis reaction.
相似化合物的比较
Acetylcholine: The natural neurotransmitter that acetylthiocholine bromide mimics.
Butyrylthiocholine: Another substrate for cholinesterases, used in similar assays.
Propionylthiocholine: A related compound with a similar structure and function.
Uniqueness: Acetylthiocholine bromide is unique due to its specific use in acetylcholinesterase assays. Its structure allows for easy hydrolysis by the enzyme, making it an ideal substrate for studying enzyme kinetics and screening inhibitors. Compared to acetylcholine, acetylthiocholine bromide is more stable and easier to handle in laboratory settings.
属性
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPREJURVMGMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947886 | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25025-59-6 | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25025-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylthioethyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthioethyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Acetylthiocholine bromide and its downstream effects?
A1: Acetylthiocholine bromide is not a drug and does not have inherent therapeutic effects. Instead, it serves as a substrate for the enzyme acetylcholinesterase (AChE). AChE typically breaks down the neurotransmitter acetylcholine (ACh), terminating its action in the synapse. When Acetylthiocholine bromide is present, AChE hydrolyzes it, producing thiocholine and acetic acid. This reaction can be monitored to measure AChE activity [, ].
Q2: How does the structure of Acetylthiocholine bromide relate to its activity?
A2: While Acetylthiocholine bromide itself is not a drug, understanding its structure-activity relationship is crucial for developing AChE inhibitors. Research comparing phencyclidine (PCP) and its metabolites with N-allyl-N-normetazocine (SKF 10047) as AChE inhibitors provides insights into structural features important for this activity []. Although the exact mechanism by which Acetylthiocholine bromide interacts with AChE is not detailed in the provided abstracts, studies like these contribute to a broader understanding of AChE inhibition.
Q3: How does the solvent environment impact the properties of Acetylthiocholine bromide?
A3: The behavior of Acetylthiocholine bromide in solution is influenced by the solvent. Studies have explored its conductance in various solvents, revealing insights into ion-pair association. For instance, research shows that the association constant (KA) of acetylcholine and Acetylthiocholine bromides in aqueous and non-aqueous solvents is influenced by the cation's solvation and crystallographic radius []. Further research investigated the conductance of Acetylthiocholine bromide specifically in n-propanol-water mixtures at 25°C []. This type of research helps understand how solvent properties affect the compound's behavior in solution.
Q4: Are there analytical techniques to study Acetylthiocholine bromide's interaction with acetylcholinesterase?
A4: Yes, a modified Ellman's reaction with continuous flow can be used to study the interaction of Acetylthiocholine bromide with AChE in a biologically relevant environment like rat brain slices []. This method allows researchers to measure the inhibition rate of cerebral AChE by organophosphates or the reactivation rate by oximes. The use of Acetylthiocholine bromide as a substrate in this method provides a sensitive way to analyze AChE activity in various experimental settings.
Q5: What are the implications of using Acetylthiocholine bromide in studying venom?
A5: Acetylthiocholine bromide has been used to study the characteristics of cholinesterase present in the venom of the Central Asian cobra []. This suggests its utility as a tool for investigating the enzymatic activity of various toxins and venoms, contributing to the development of potential antidotes or treatments for venomous bites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


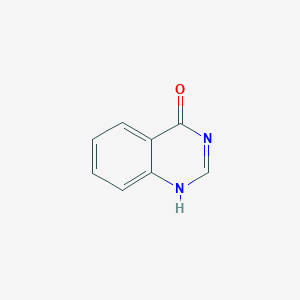

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
